Cas no 1056264-22-2 (4-Bromo-5-fluoro-1H-indazole)

4-Bromo-5-fluoro-1H-indazole is a versatile heterocyclic compound with a unique structure. It exhibits high purity and stability, making it suitable for various synthetic applications. Its bromo and fluoro substituents offer excellent electron-withdrawing properties, enhancing its reactivity in organic synthesis. This compound is ideal for the development of novel bioactive molecules and pharmaceuticals.
4-Bromo-5-fluoro-1H-indazole structure
4-Bromo-5-fluoro-1H-indazole structure
Product Name:4-Bromo-5-fluoro-1H-indazole
CAS No:1056264-22-2
MF:C7H4BrFN2
MW:215.022463798523
MDL:MFCD16987597
CID:1040605
PubChem ID:59272979
Update Time:2025-10-15

4-Bromo-5-fluoro-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-5-fluoro-1H-indazole
    • 1H-Indazole,4-bromo-5-fluoro
    • INDAZOLE,4-BROMO-5-FLUORO
    • 1H-Indazole, 4-broMo-5-fluoro-
    • DTXSID50731418
    • AKOS016006174
    • 1H-Indazole,4-bromo-5-fluoro-
    • A857533
    • 4-Bromo-5-fluoroindazole
    • AMY2121
    • 1056264-22-2
    • SCHEMBL2005532
    • DB-099851
    • CS-0054369
    • MFCD16987597
    • SY114516
    • AS-35846
    • DSJLGFMRGIJMJK-UHFFFAOYSA-N
    • MB15069
    • XH0428
    • MDL: MFCD16987597
    • Inchi: 1S/C7H4BrFN2/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,(H,10,11)
    • InChI Key: DSJLGFMRGIJMJK-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC2=C1C=NN2)F

Computed Properties

  • Exact Mass: 213.95400
  • Monoisotopic Mass: 213.95419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 28.7Ų

Experimental Properties

  • Density: 1.861±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.28 g/l) (25 º C),
  • PSA: 28.68000
  • LogP: 2.46450

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4-Bromo-5-fluoro-1H-indazole Suppliers

Amadis Chemical Company Limited
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(CAS:1056264-22-2)4-Bromo-5-fluoro-1H-indazole
Order Number:A857533
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:07
Price ($):395.0
Email:sales@amadischem.com

Additional information on 4-Bromo-5-fluoro-1H-indazole

Introduction to 4-Bromo-5-fluoro-1H-indazole (CAS No. 1056264-22-2)

4-Bromo-5-fluoro-1H-indazole, identified by the Chemical Abstracts Service Number (CAS No.) 1056264-22-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the indazole family, characterized by a fused benzene and pyrrole ring system, with substituents that modulate its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms in its molecular structure imparts unique electronic and steric properties, making it a versatile scaffold for drug discovery and development.

The structural motif of 4-Bromo-5-fluoro-1H-indazole has been extensively explored for its potential in modulating various biological pathways. The bromine atom at the 4-position serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing more complex molecular architectures. Meanwhile, the fluorine atom at the 5-position introduces lipophilicity and metabolic stability, enhancing the bioavailability of derived compounds. These features have positioned 4-Bromo-5-fluoro-1H-indazole as a valuable intermediate in the synthesis of novel therapeutic agents.

In recent years, 4-Bromo-5-fluoro-1H-indazole has been investigated for its pharmacological properties, particularly in the context of oncology and anti-inflammatory applications. Preclinical studies have demonstrated that derivatives of this compound exhibit inhibitory effects on certain kinases and transcription factors implicated in cancer progression. For instance, modifications to the indazole core have yielded compounds with potent activity against tyrosine kinases, which are key targets in the treatment of solid tumors and hematological malignancies. The fluorine substituent has been shown to enhance binding affinity by improving interactions with the active site of these enzymes.

Moreover, research has highlighted the role of 4-Bromo-5-fluoro-1H-indazole in developing anti-inflammatory agents. The indazole scaffold is known to interact with various inflammatory pathways, including COX-2 and NF-κB signaling. By incorporating fluorine and bromine atoms strategically, chemists have been able to fine-tune the pharmacokinetic profile of these derivatives, leading to improved efficacy and reduced side effects. Such findings underscore the importance of 4-Bromo-5-fluoro-1H-indazole as a building block for next-generation anti-inflammatory drugs.

The synthesis of 4-Bromo-5-fluoro-1H-indazole typically involves multi-step organic transformations starting from commercially available precursors. A common route includes halogenation of an indazole derivative followed by selective fluorination at the 5-position. The bromination step is often achieved using reagents such as N-bromosuccinimide (NBS) or bromine gas under controlled conditions to ensure regioselectivity. Subsequent fluorination can be performed using electrophilic fluorinating agents like Selectfluor or hydrogen fluoride-pyridine complexes, depending on the desired level of purity and scalability.

In industrial settings, process optimization is crucial for producing 4-Bromo-5-fluoro-1H-indazole on a large scale while maintaining high yields and minimal byproducts. Advances in catalytic systems have enabled more efficient halogenation and fluorination reactions, reducing reliance on harsh reagents and improving environmental sustainability. Additionally, high-performance liquid chromatography (HPLC) and other analytical techniques are employed to monitor reaction progress and ensure product quality meets regulatory standards.

The growing interest in 4-Bromo-5-fluoro-1H-indazole has also spurred innovation in computational chemistry approaches. Molecular modeling studies have helped elucidate how structural modifications influence biological activity, guiding rational drug design efforts. By integrating experimental data with computational predictions, researchers can accelerate the discovery of novel analogs with enhanced therapeutic potential. This interdisciplinary approach underscores the dynamic nature of pharmaceutical research and development.

Looking ahead, future research on 4-Bromo-5-fluoro-1H-indazole is likely to focus on expanding its applications beyond oncology and anti-inflammation into other therapeutic areas such as central nervous system (CNS) disorders and infectious diseases. The indazole scaffold's ability to cross the blood-brain barrier makes it particularly attractive for CNS-targeted therapies, where derivatives could modulate neurotransmitter systems or combat neurodegenerative conditions. Similarly, its structural flexibility allows for modifications that may yield compounds effective against bacterial or viral pathogens.

In conclusion,4-Bromo-5-fluoro-1H-indazole (CAS No. 1056264-22-2) represents a promising compound with diverse applications in medicinal chemistry. Its unique structural features enable extensive derivatization for drug development across multiple therapeutic domains. As research continues to uncover new biological targets and synthetic strategies,4-Bromo-5-fluoro-1H-indazole is poised to remain a cornerstone in pharmaceutical innovation.

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Amadis Chemical Company Limited
(CAS:1056264-22-2)4-Bromo-5-fluoro-1H-indazole
A857533
Purity:99%
Quantity:5g
Price ($):395.0
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